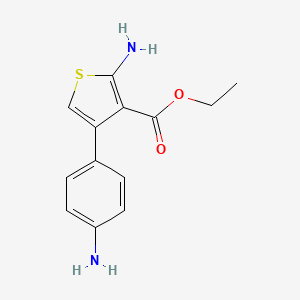
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a nitroaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2-nitroaniline with a naphthalene derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where 2-nitroaniline reacts with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for medicinal chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzymatic activities, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one.
3,4-Dihydronaphthalen-1(2H)-one: The naphthalene core structure without the nitroaniline substitution.
2,6-Dinitroaniline: Another nitroaniline derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
918330-11-7 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
6-(2-nitroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14N2O3/c19-16-7-3-4-11-10-12(8-9-13(11)16)17-14-5-1-2-6-15(14)18(20)21/h1-2,5-6,8-10,17H,3-4,7H2 |
Clé InChI |
IISPQKJEUPQVOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)NC3=CC=CC=C3[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
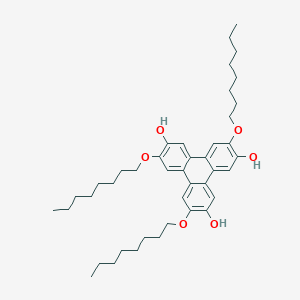
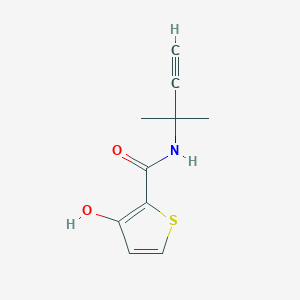
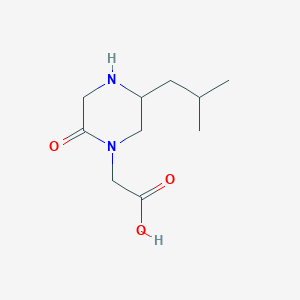
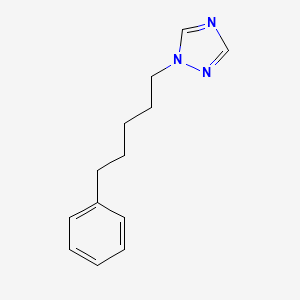
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
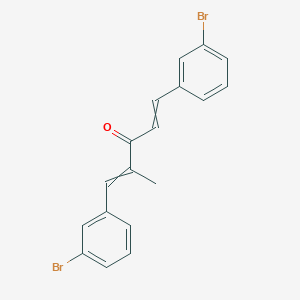

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
